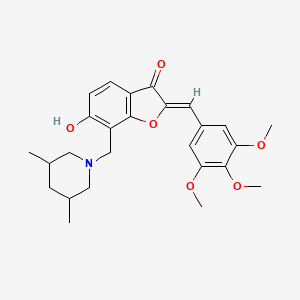

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-7-((3,5-Dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuranone derivative featuring a benzylidene moiety substituted with 3,4,5-trimethoxy groups and a 3,5-dimethylpiperidinylmethyl side chain. Its structural complexity arises from the conjugated benzofuranone core, stereospecific Z-configuration of the benzylidene group, and the presence of polar (hydroxy, methoxy) and lipophilic (piperidinylmethyl) substituents. These features influence its solubility, stability, and interactions with biological targets .

Properties

IUPAC Name |

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-15-8-16(2)13-27(12-15)14-19-20(28)7-6-18-24(29)21(33-25(18)19)9-17-10-22(30-3)26(32-5)23(11-17)31-4/h6-7,9-11,15-16,28H,8,12-14H2,1-5H3/b21-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWGZLUYFLHDDA-NKVSQWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran core, a piperidine moiety, and multiple methoxy groups. This structural diversity is believed to contribute to its varied biological activities.

1. Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study on related benzofuran derivatives demonstrated an inhibition rate of up to 80.92% against non-small cell lung cancer (NCI-H460) cells when tested at a concentration of 10 mM . This suggests that the benzofuran scaffold may be critical in inducing apoptosis in cancer cells.

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. For instance, certain derivatives have been shown to significantly reduce pro-inflammatory cytokines such as TNF and IL-1 in vitro.

- Research Findings : In one study, a benzofuran derivative exhibited a reduction in TNF levels by 93.8% and IL-1 by 98%, indicating potent anti-inflammatory activity . This suggests that this compound may similarly modulate inflammatory pathways.

3. Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been explored. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria.

- Data Table: Antimicrobial Activity of Related Benzofuran Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

This table illustrates the varying degrees of antimicrobial effectiveness among different benzofuran derivatives .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Caspase Activation : Studies indicate that related compounds can activate caspases involved in the apoptotic pathway, leading to increased apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the apoptosis induced by benzofuran derivatives. Increased ROS levels can disrupt mitochondrial function and activate apoptotic signaling pathways .

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

A closely related compound, (Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, differs in two key aspects:

Substituent on the Nitrogenous Ring: The target compound has a 3,5-dimethylpiperidine group, while the analogue features a 4-(2-hydroxyethyl)piperazine.

Methoxy Group Positioning : The benzylidene moiety in the target compound has 3,4,5-trimethoxy substitution, compared to 2,3,4-trimethoxy in the analogue. The 3,4,5 arrangement creates a symmetric electron-donating effect, possibly stabilizing π-π interactions in hydrophobic binding pockets, whereas the 2,3,4 substitution may alter steric hindrance and electronic distribution .

Thiazolo-Pyrimidine and Quinazoline Analogues

Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) exhibit distinct heterocyclic cores (thiazolo-pyrimidine, quinazoline) compared to the benzofuranone scaffold. These systems differ in:

- Substituent Effects: The presence of methylfuryl and cyano groups in these compounds may enhance metabolic stability or alter binding kinetics compared to the methoxy-rich benzylidene group in the target compound .

Bioactivity and Computational Insights

Anticancer Potential

Though direct evidence for the target compound’s bioactivity is lacking, structurally related benzylidene-benzofuranones have been implicated in ferroptosis induction, a form of programmed cell death relevant to oral squamous cell carcinoma (OSCC) therapy . The 3,4,5-trimethoxybenzylidene group may enhance interactions with redox-active enzymes (e.g., glutathione peroxidase 4), a hallmark of ferroptosis-inducing compounds (FINs).

Docking and Binding Predictions

AutoDock studies (e.g., Lamarckian genetic algorithm) predict that methoxy-rich benzylidene derivatives exhibit stronger binding to hydrophobic enzyme pockets compared to methyl- or cyano-substituted analogues . The 3,5-dimethylpiperidinylmethyl group in the target compound may further optimize binding entropy by reducing solvent-exposed surface area.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Substituents (Benzylidene/Nitrogenous Side Chain) | Melting Point (°C) | Notable Bioactivity |

|---|---|---|---|---|

| (Z)-7-((3,5-Dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one | C27H32N2O7 | 3,4,5-Trimethoxy; 3,5-dimethylpiperidinylmethyl | N/A | Hypothesized FIN activity |

| (Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | C25H30N2O7 | 2,3,4-Trimethoxy; 4-(2-hydroxyethyl)piperazinyl | N/A | N/A |

| (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | C20H10N4O3S | 2,4,6-Trimethyl; 5-methylfuryl | 243–246 | Insecticidal (inferred) |

| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | C17H10N4O3 | None; 5-methylfuryl | 268–269 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.